molecular formula C9H17Cl2N3O2S B2662837 3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride CAS No. 2126178-00-3

3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride

Cat. No. B2662837
M. Wt: 302.21
InChI Key: DKYHAFNVAFRWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3O2S. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiazepane ring, which is a seven-membered heterocyclic compound containing one sulfur atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiazepane rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The pyrazole ring, for example, might undergo reactions typical of aromatic compounds.

Scientific Research Applications

Synthesis and Antitumor Activities

Compounds incorporating pyrazole and thiazole structures have been synthesized and evaluated for their antitumor activities. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, with certain compounds demonstrating significant inhibitory concentration (IC50) values (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Applications in Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds, showcasing its utility in facilitating multi-component reactions in aqueous media (Khazaei et al., 2015).

Antimicrobial and Antitubercular Activities

Novel thiazole, pyrazole, and other heterocyclic derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014). Additionally, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated efficient antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential application in treating tuberculosis (Alegaon et al., 2014).

Anti-Infective Activities

The green synthesis of pyrazolo[3,4-e][1,4]thiazepines has been explored, with some compounds showing promising in vitro anti-bacterial and anti-tubercular activities. This highlights the potential of such compounds in developing new anti-infective agents (Dandia et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact . Proper handling and disposal procedures should be followed to minimize any potential risks.

Future Directions

The future directions for research on this compound would likely involve further studies to fully understand its properties, potential uses, and safety profile . This could include laboratory experiments, computational modeling, and possibly clinical trials if the compound is being developed as a drug.

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,4-thiazepane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S.2ClH/c1-12-6-8(5-11-12)9-7-15(13,14)4-2-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYHAFNVAFRWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CS(=O)(=O)CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.